C481S Mutant BTK Inhibition
Pirtobrutinib maintains potent inhibitory activity against the C481S mutant BTK, a common resistance mutation to covalent BTK inhibitors like ibrutinib. In enzymatic assays, pirtobrutinib inhibited wild-type BTK autophosphorylation (Y223) with an IC50 of 3.68 nM and C481S mutant BTK with an IC50 of 8.45 nM [1]. In a cell viability assay using TMD8 cells expressing C481S mutant BTK, ibrutinib exhibited marked resistance, whereas pirtobrutinib retained sensitivity [2]. This contrasts sharply with covalent inhibitors, which lose activity against C481S-mutant BTK due to the absence of the cysteine residue required for irreversible binding.
| Evidence Dimension | Inhibitory activity against BTK C481S mutant |
|---|---|
| Target Compound Data | IC50 = 8.45 nM (autophosphorylation of BTK C481S Y223) |
| Comparator Or Baseline | Ibrutinib: Resistant (C481S mutation abrogates covalent binding) |
| Quantified Difference | Ibrutinib loses inhibitory activity against C481S mutant BTK; pirtobrutinib retains nanomolar potency. |
| Conditions | HEK293 cells stably expressing C481S mutant BTK; autophosphorylation assay |
Why This Matters
This demonstrates that pirtobrutinib is functionally active in the most common genetic context of covalent BTK inhibitor failure, making it a required research tool for studying BTK signaling in resistant B-cell malignancies.
- [1] ActiveInhibitor. Pirtobrutinib (LOXO-305) is a BTK inhibitor. ActiveInhibitor.com. Accessed April 18, 2026. View Source
- [2] Wang E, et al. Resistance to BTK Inhibitors Conferred by BTK Mutations Outside the C481 Residue. Figure 2. PMC9074143. Published May 6, 2022. View Source
